molecular formula C12H11Cl4N B13952764 2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole CAS No. 60857-32-1

2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole

Cat. No.: B13952764
CAS No.: 60857-32-1
M. Wt: 311.0 g/mol
InChI Key: HXLMTFJLWSHOAF-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole is a chemical compound known for its unique structure and properties. It belongs to the class of isoindoles, which are heterocyclic compounds containing a nitrogen atom in the ring structure. The presence of tert-butyl and tetrachloro substituents on the isoindole ring imparts distinct chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole typically involves the reaction of a suitable precursor with tert-butyl and tetrachloro substituents. One common method is the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different substituents on the isoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce new functional groups on the isoindole ring.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4,5,6,7-tetrachloro-2H-isoindole is unique due to its specific combination of tert-butyl and tetrachloro substituents on the isoindole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

60857-32-1

Molecular Formula

C12H11Cl4N

Molecular Weight

311.0 g/mol

IUPAC Name

2-tert-butyl-4,5,6,7-tetrachloroisoindole

InChI

InChI=1S/C12H11Cl4N/c1-12(2,3)17-4-6-7(5-17)9(14)11(16)10(15)8(6)13/h4-5H,1-3H3

InChI Key

HXLMTFJLWSHOAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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